(3-(2H-1,2,3-三唑-2-基)氮杂环丁-1-基)(4-甲基-1,2,3-噻二唑-5-基)甲苯酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

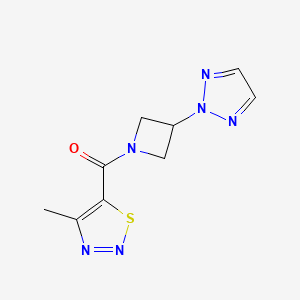

The compound “(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone” is a type of 1,2,3-triazole β-lactam conjugate . These conjugates are known for their antimicrobial properties and are synthesized using click chemistry . The compound is characterized spectroscopically and tested against Gram-positive and Gram-negative bacteria .

Synthesis Analysis

The synthesis of this type of compound involves a Cu(I)-catalyzed [3+2] dipolar cycloaddition . In the case of 1,2,3-triazole β-lactam conjugates, β-lactams are prepared using a cycloaddition strategy and propargylated at N-1 to afford compounds . Then, a Cu-catalyzed click reaction of these β-lactams with different aryl azides provides the 1,2,3-triazole conjugates .Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,3-triazole ring and a β-lactam ring . The 1,2,3-triazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The β-lactam ring is a four-membered cyclic amide .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include cycloaddition, propargylation, and Cu-catalyzed click reaction . The loss of a hydrogen bond donor/acceptor group at the triazole substituted aryl group can affect the activity of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its spectroscopic characterization. For instance, the IR spectrum displayed vibrations at 1717cm −1 for C=O, 1519, 1338 cm −1 for NO 2 while the presence of a signal at 1438 cm −1 revealed the formation of the triazole ring .科学研究应用

杂环化合物合成

研究表明相关化合物在杂环结构合成中的效用,包括 1,2,3-三唑和噻二唑,它们是药物化学中至关重要的支架,因为它们具有多种药理特性。例如,一项研究概述了通过涉及叠氮化噻二唑的反应制备 1,2,3-三唑-4-羧酸衍生物,展示了此类化合物在生成具有生物活性的杂环中的相关性 (Pokhodylo, Shyyka, Savka, & Obushak, 2018)。

抗癌和抗病毒活性

另一个应用领域包括发现具有有希望的体外抗冠状病毒和抗肿瘤活性的杂环衍生物。三唑-噻二嗪衍生物苯基部分的结构修饰已显示出调节生物学特性以产生抗病毒或抗肿瘤活性,突出了该化合物在药物开发中的潜力 (Jilloju, Persoons, Kurapati, Schols, de Jonghe, Daelemans, & Vedula, 2021)。

微波辅助合成

该化合物及其衍生物的合成方法也在研究中,例如微波辅助合成,该合成以其高效和快速而闻名。这些方法促进了含氮和硫杂环化合物的生产,这些化合物由于其抗菌和抗真菌特性而在药理学中得到应用 (Mistry & Desai, 2006)。

抗菌和抗真菌评估

与 “(3-(2H-1,2,3-三唑-2-基)氮杂环丁-1-基)(4-甲基-1,2,3-噻二唑-5-基)甲苯酮” 在结构上相关的化合物已被合成并评估其抗菌和抗真菌活性。这些研究有助于寻找针对抗性菌株的新型治疗剂,证明了该化合物在开发新型抗菌药物中的重要性 (Rajasekaran, Murugesan, & Anandarajagopal, 2006)。

属性

IUPAC Name |

(4-methylthiadiazol-5-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N6OS/c1-6-8(17-13-12-6)9(16)14-4-7(5-14)15-10-2-3-11-15/h2-3,7H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KARGRYSZUXFEOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CC(C2)N3N=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2943593.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzamide](/img/structure/B2943596.png)

![N-[(5-bromopyrazin-2-yl)methyl]-1-(propan-2-yl)piperidin-4-amine](/img/structure/B2943597.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3,4-difluorobenzamide](/img/structure/B2943598.png)

![2-Chloro-1-(6,6-difluorospiro[2.5]octan-2-yl)ethanone](/img/structure/B2943601.png)

![11-(4-methoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B2943603.png)

![N-(4-ethoxyphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2943606.png)

![(3Z)-3-[(2-hydroxy-5-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B2943616.png)